[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
Description
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanol is a fluorinated pyrazole derivative characterized by a difluoroethyl group attached to the pyrazole nitrogen and a hydroxymethyl substituent at the 3-position. The compound’s molecular formula is C6H8F2N2O, with a molecular weight of 162.14 g/mol (calculated).
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDCKWPDBCCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-08-2 | |
| Record name | [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol typically follows a multi-step approach involving:
- Construction of the pyrazole ring with appropriate substitution.
- Introduction of the difluoroethyl group at the N1 position.
- Functionalization at the C3 position to install the hydroxymethyl group.
This sequence ensures high regioselectivity and yields, essential for producing the target compound with high purity and desired stereochemical properties.
The pyrazole core is synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The introduction of fluorinated substituents, particularly the 2,2-difluoroethyl group, is achieved via nucleophilic substitution or alkylation reactions using fluorinated alkyl halides.
A representative example from the literature demonstrates the synthesis of 1,3,5-substituted pyrazoles with fluorinated groups, where the 2,2-difluoroethyl substituent is introduced at the N1 position with high regioselectivity (ratios up to 98:2) and excellent yields (~90%) at scale (up to 195 g) without loss of selectivity or yield (Table 1).
| Entry | Starting Material (g) | Regioisomer Ratio (IPC) 2d/3d | Isolated Yield (%) |
|---|---|---|---|
| 1 | 0.5 | 95:5 | - |
| 2 | 36.6 | 94:6 | 90 |
| 3 | 195.0 | 96:4 | 90 |
Table 1: Scale-up of pyrazole formation with difluoroethyl substitution showing consistent regioselectivity and yield.
Installation of the Hydroxymethyl Group at C3
The hydroxymethyl group at the C3 position is introduced through reduction of a corresponding aldehyde or ester intermediate. A typical synthetic route involves:
- Reduction of an ethyl ester to the alcohol using lithium borohydride.
- Subsequent oxidation to an aldehyde via Swern oxidation.
- Final reduction to the hydroxymethyl group.
This two-step reduction-oxidation sequence yields the hydroxymethyl functionality with an overall yield of approximately 68% for these steps.
Alternative Synthetic Pathways and Amide Functionalization
In some synthetic schemes, the formation of the amide bond precedes or follows the installation of the fluorinated chain. Two main approaches are reported:
- Formation of the amide bond before fluorinated chain elaboration.
- Introduction of the fluorinated chain first, followed by amide bond formation.
These strategies allow flexibility in modifying substituents and optimizing yields. Rapid parallel synthesis protocols employing coupling reagents such as HATU facilitate efficient amide bond formation and purification via reverse-phase chromatography.
Reaction Conditions and Purification
Microwave-assisted synthesis at 90 °C for 10 minutes with preirradiation delays improves conversion and reaction cleanliness. Post-reaction treatment involves quenching with methanol and purification by reverse-phase chromatography. Alternative room temperature agitation for 12 hours is also effective.
Deprotection steps, when applicable, can be performed either in isolated two-step protocols or one-pot methods, enhancing synthetic efficiency.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine with diketone | ~90 | High regioselectivity (96:4 to 98:2) |
| N1-Difluoroethyl substitution | Alkylation with 2,2-difluoroethyl halide | Included in above step | Scale-up feasible without yield loss |
| Ester reduction to alcohol | Lithium borohydride | Part of 68% overall | Followed by Swern oxidation |
| Oxidation to aldehyde | Swern oxidation | Part of 68% overall | Intermediate for hydroxymethyl group |
| Amide bond formation | HATU coupling, microwave or RT conditions | 21-96 | Dependent on substituents and method |
| Deprotection | Acid treatment (e.g., HCl) | - | One-pot or two-step protocols available |
Research Findings and Observations
- The regioselectivity in pyrazole formation is consistently high, ensuring the desired substitution pattern.
- Scale-up of the synthesis maintains yield and selectivity, demonstrating the robustness of the method.
- Microwave-assisted synthesis accelerates reaction times and improves purity.
- The fluorinated substituent plays a critical role in the biological activity of analogues, as seen in related studies on pyrazole derivatives for anti-angiogenic properties.
- Purification via reverse-phase chromatography is effective in isolating high-purity products without extensive workup.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioisostere. The difluoroethyl group can enhance the metabolic stability and lipophilicity of biologically active molecules, making it a valuable tool in drug design .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to act as a hydrogen bond donor and acceptor can improve the binding affinity and specificity of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and functional group differences:
Key Observations:
In contrast, the difluoromethyl group ([1-(difluoromethyl)-1H-pyrazol-3-yl]methanol) offers similar electronic effects but with reduced steric bulk . Replacement with aryl fluorination ([1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol) increases aromaticity and lipophilicity, which may improve membrane permeability but reduce solubility .
Functional Group Variations: Hydroxymethyl (-CH2OH): Present in all methanol derivatives, this group enables hydrogen bonding, critical for target interactions. Its position (C3 vs. C4 in pyrazole or triazole) influences spatial orientation .
Heterocycle Core: Pyrazole vs. Triazole: [1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol replaces the pyrazole with a triazole ring, increasing nitrogen content and altering electronic density, which may affect interactions with metal ions or enzymes .
Table: Comparative Physicochemical Properties
Biological Activity
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol is a compound of interest due to its potential biological activities attributed to its unique pyrazole structure and the presence of difluoroethyl substituents. Pyrazole derivatives have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxymethyl group, which may enhance its reactivity and interaction with biological targets. The difluoroethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethyl group can form hydrogen bonds and van der Waals interactions with target proteins, modulating their activity. This modulation can lead to the inhibition or activation of specific biochemical pathways, thereby exerting various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors affecting neurotransmission or cellular signaling.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities:
Case Studies and Research Findings
While direct empirical studies on this compound are scarce, related compounds have provided insights into its potential activities:
Summary of Findings
The existing literature suggests that structural modifications in pyrazole derivatives can significantly impact their biological activities. The introduction of fluorinated groups like difluoroethyl may enhance these effects by improving lipophilicity and bioavailability.
Q & A
Q. What synthetic routes are commonly employed to prepare [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol?
Methodological Answer: The synthesis typically involves two key steps: (1) introducing the 2,2-difluoroethyl group to the pyrazole ring and (2) functionalizing the pyrazole with a hydroxymethyl group. A general approach includes:
- Step 1: Reacting 1H-pyrazol-3-ylmethanol derivatives with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl halides or acetates) under basic conditions.
- Step 2: Optimizing regioselectivity by controlling reaction temperature (e.g., reflux in ethanol/acetic acid mixtures) and stoichiometry .
Example protocol from analogous compounds:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole + 2,2-difluoroethyl acetate | K₂CO₃, DMF, 80°C, 12h | ~60% | Adapted from |
Q. How can the purity of this compound be validated?
Methodological Answer:
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (≥95% target) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key peaks:
- ¹H NMR (DMSO-d₆): δ 6.8–7.2 (pyrazole-H), 4.5–4.7 (CH₂OH), 3.9–4.1 (CF₂CH₂) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 193.1 for C₆H₈F₂N₂O) .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly distinguishing between pyrazole C3 and C5 positions.
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening, common in fluorinated compounds .
Q. What strategies optimize regioselectivity during pyrazole ring functionalization?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution.
- Metal Catalysis : Use Pd-catalyzed cross-coupling to install substituents regioselectively (e.g., Suzuki-Miyaura for aryl groups) .
- Thermodynamic Control : Prolonged reflux in polar solvents (e.g., ethanol) favors thermodynamically stable regioisomers .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) at 173 K.
- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and hydrogen bonding networks.
- Example metrics from similar pyrazoles:
- R factor : <0.05
- Dihedral Angles : Pyrazole vs. substituent rings (e.g., 16.8–51.7°) .
- Hydrogen Bonding : Identify O–H···N interactions critical for crystal packing .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases, using ATP/NADH depletion as readouts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
